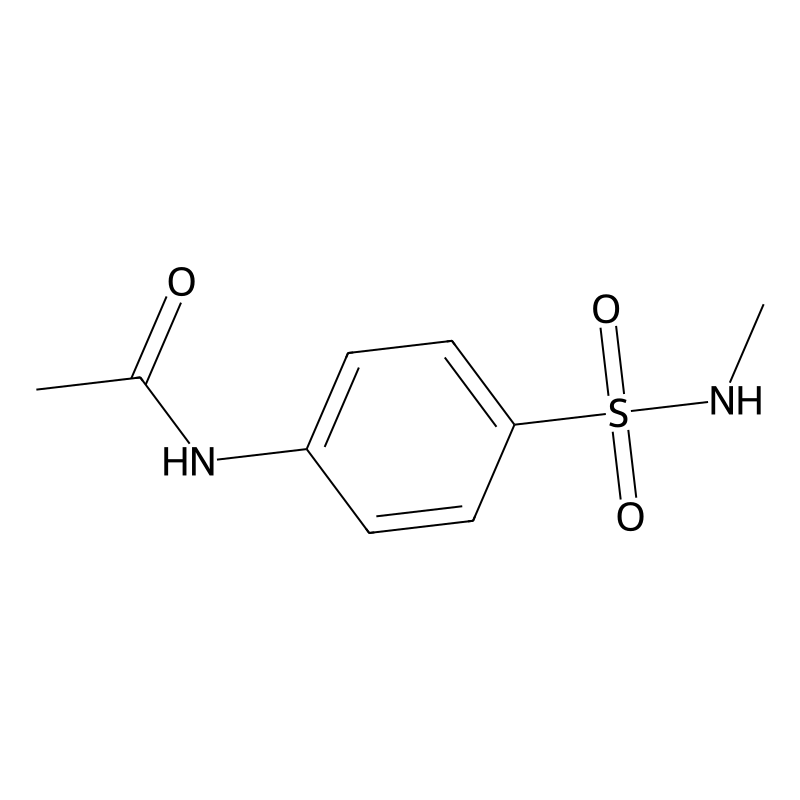

N-(4-(N-methylsulfamoyl)phenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sulfonamide Scaffold

The molecule contains a methylsulfonamide group, a common functional group in various bioactive molecules. Sulfonamides are known to interact with enzymes and receptors, making N-(4-Methylsulfamoyl-phenyl)-acetamide a potential candidate for research in drug discovery .

Acetyl Moiety

The presence of an acetyl group might influence the molecule's interaction with biological processes. Acetyl groups are involved in various cellular functions, including protein modification and enzyme activity. Researchers could investigate if N-(4-Methylsulfamoyl-phenyl)-acetamide affects these processes .

Structure-Activity Relationship Studies

Studying how modifications to the molecule's structure affect its biological activity can be valuable. Researchers could synthesize and evaluate analogs of N-(4-Methylsulfamoyl-phenyl)-acetamide to gain insights into the functional groups crucial for potential applications .

N-(4-(N-methylsulfamoyl)phenyl)acetamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring and an acetamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting inflammatory and infectious diseases. The molecular formula of N-(4-(N-methylsulfamoyl)phenyl)acetamide is , and it possesses a molar mass of approximately 220.26 g/mol.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

- Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride, resulting in amine derivatives.

- Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group may be replaced by other nucleophiles in the presence of a base such as sodium hydroxide.

These reactions highlight the compound's versatility and potential for further chemical modification.

N-(4-(N-methylsulfamoyl)phenyl)acetamide exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The mechanism of action involves the inhibition of specific enzymes, which affects various biochemical pathways related to inflammation and infection. Research indicates that this compound may interact with molecular targets involved in these processes, suggesting its utility in therapeutic applications.

The synthesis of N-(4-(N-methylsulfamoyl)phenyl)acetamide typically involves the following steps:

- Starting Materials: The synthesis begins with 4-acetamidobenzenesulfonyl chloride and methylamine.

- Reaction Conditions: The reaction is generally conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C.

- Procedure: The 4-acetamidobenzenesulfonyl chloride is dissolved in the solvent, followed by the dropwise addition of methylamine while maintaining the temperature. The mixture is stirred for several hours to ensure complete conversion.

In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity.

N-(4-(N-methylsulfamoyl)phenyl)acetamide has several applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those aimed at treating inflammatory conditions and infections.

- Biological Studies: The compound is utilized in research related to enzyme inhibition and protein interactions.

- Industrial

Interaction studies are essential for understanding how N-(4-(N-methylsulfamoyl)phenyl)acetamide interacts with biological systems. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or mechanisms of bacterial resistance. Further research is needed to elucidate these interactions fully and determine the compound's efficacy in therapeutic settings.

Several compounds share structural similarities with N-(4-(N-methylsulfamoyl)phenyl)acetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-acetamidobenzenesulfonamide | Lacks methylsulfamoyl group | Moderate antibacterial activity | |

| N-methylsulfanilamide | Contains sulfanilamide structure | Antimicrobial properties | |

| N-acetylsulfanilic acid methylamide | Contains acetyl group | Anti-inflammatory properties |

Uniqueness

N-(4-(N-methylsulfamoyl)phenyl)acetamide is distinguished by its specific structural features that confer distinct chemical reactivity and biological activity compared to similar compounds. Its enhanced stability and selectivity in interactions with molecular targets make it a valuable candidate for further development in medicinal chemistry.